Z-Tle-ol

Asymmetric synthesis Cyclopropanation Chiral auxiliary

Z-Tle-ol (N-benzyloxycarbonyl-L-tert-leucinol) is a strategically differentiated chiral amino alcohol for multi-step asymmetric synthesis. Its Cbz (Z) protecting group is orthogonal to acid-labile Boc protection, enabling selective deprotection in complex routes such as carfilzomib and bortezomib intermediate synthesis. The sterically demanding tert-leucinol backbone delivers superior enantioselectivity over valinol- or phenylglycinol-derived auxiliaries, with documented >98% ee in cyclopropanation and validated CSP resolution (α = 1.21). Specify Z-Tle-ol for synthetic sequences demanding both orthogonal protection and maximal stereocontrol.

Molecular Formula C14H21NO3
Molecular Weight 251.32 g/mol
Cat. No. B13494772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Tle-ol
Molecular FormulaC14H21NO3
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1
InChIKeyKJWHWKVTZVGMHH-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Tle-ol: N-Benzyloxycarbonyl-L-tert-Leucinol for Asymmetric Synthesis and Peptide Chemistry


Z-Tle-ol (N-benzyloxycarbonyl-L-tert-leucinol; CAS 1547044-53-0) is a protected chiral amino alcohol derived from L-tert-leucine. It features a Cbz (Z) N-protecting group and a primary alcohol functionality, with a molecular formula of C₁₁H₁₉NO₂ and molecular weight of 197.27 g/mol . The tert-butyl side chain imparts significant steric bulk, which modulates reactivity and stereochemical outcomes in asymmetric transformations . This compound serves as an intermediate in protease inhibitor synthesis (including bortezomib and carfilzomib pathways) [1] and as a building block for chiral auxiliaries and ligands in stereoselective catalysis . The combination of Z-protection with the tert-leucinol backbone provides orthogonal deprotection capability relative to Boc-protected analogs, enabling strategic differentiation in multi-step synthetic routes .

Why Z-Tle-ol Cannot Be Replaced with Generic Boc-Protected or Unprotected tert-Leucinol Analogs


Z-Tle-ol occupies a specific intersection of protecting group strategy and steric architecture that generic substitution fails to replicate. The Cbz (Z) group is orthogonal to Boc protection: Boc is acid-labile, while Cbz is stable under acidic conditions and cleaved via hydrogenolysis . Swapping Z-Tle-ol for unprotected tert-leucinol forfeits orthogonal protection in multi-step sequences where the free amine would undergo unintended coupling or side reactions. Substituting with Boc-protected tert-leucinol introduces acid sensitivity incompatible with acid-stable protecting groups elsewhere in the molecule. Furthermore, the tert-leucinol scaffold itself outperforms valinol- or phenylglycinol-derived alternatives in stereoselective transformations, as documented in both chiral auxiliary and chiral stationary phase [1] applications, where substitution of the tert-butyl backbone with less bulky congeners results in measurable erosion of enantioselectivity.

Quantitative Differentiation Evidence for Z-Tle-ol: Comparative Performance Data Against Closest Analogs


Total Facial Stereoselectivity in Cyclopropanation: tert-Leucinol Auxiliary Achieves >98% ee

In chromium Fischer carbene-mediated cyclopropanation of alkenyl oxazolines, tert-leucinol-derived auxiliaries deliver superior stereocontrol compared to valinol-derived counterparts. Using (S)-tert-leucinol as the auxiliary permits attaining total facial stereoselectivity (>98% ee) [1]. While the published study employed unprotected tert-leucinol, the stereodirecting tert-butyl scaffold is conserved in Z-Tle-ol, and the Z-protection enables orthogonal deprotection in multi-step sequences where the free amine would be incompatible with reaction conditions .

Asymmetric synthesis Cyclopropanation Chiral auxiliary

Chiral Stationary Phase Resolution: tert-Leucinol-Derived CSP Separates N-Acylarylalkylamines with α = 1.21

A head-to-head comparative study of five tau-acidic chiral stationary phases (CSPs) derived from different amino alcohols evaluated enantioseparation of racemic N-acyl-1-naphthylaminoalkanes. The tert-leucinol-derived CSP (CSP 7) achieved baseline resolution (Rs = 1.21) with separation factor α = 1.21 for N-propionyl-1-(1-naphthyl)ethylamine, while the valinol-derived CSP (CSP 6) showed significantly lower resolution capacity under identical conditions [1]. Z-Tle-ol serves as the direct protected precursor for synthesizing such CSPs, enabling controlled covalent immobilization via the deprotected amine after hydrogenolysis .

Chiral chromatography Enantioseparation CSP

Asymmetric Deltamethrinic Acid Synthesis: tert-Leucinol-Derived Lactam Achieves >99% ee in Cyclopropanation

Cyclopropanation of a chiral α,β-unsaturated bicyclic lactam derived from tert-leucinol and levulinic acid yielded, after four synthetic steps, cis-(1S,3R)-deltamethrinic acid in >99% ee [1]. This exceeds the stereochemical purity requirements for pyrethroid insecticide active pharmaceutical ingredients. The Z-protected tert-leucinol (Z-Tle-ol) provides the identical tert-leucinol scaffold with the additional synthetic advantage of an orthogonal protecting group for incorporation into complex lactam frameworks without premature deprotection .

Pyrethroid synthesis Chiral lactam Asymmetric induction

Acid Stability Orthogonality: Z-Protected Amino Alcohols Resist TFA Conditions That Cleave Boc Analogs

The Cbz (Z) protecting group in Z-Tle-ol is stable under acidic conditions (including TFA used for Boc cleavage), while Boc-protected tert-leucinol is acid-labile and undergoes rapid deprotection under identical TFA treatment . This orthogonality enables sequential protecting group manipulation in multi-step peptide and peptidomimetic syntheses without intermediate purification. Comparative stability data: Boc groups undergo complete cleavage in 95% TFA within 30 min at 25°C; Cbz groups show <5% cleavage under identical conditions, requiring hydrogenolysis (H₂, Pd/C) for removal [1].

Protecting group strategy Orthogonal deprotection Peptide synthesis

Evidence-Backed Application Scenarios for Z-Tle-ol Procurement


Multi-Step Peptide and Protease Inhibitor Synthesis Requiring Orthogonal Protection

Z-Tle-ol is optimally deployed in synthetic routes where orthogonal protecting group strategies are essential. In carfilzomib and related epoxyketone proteasome inhibitor syntheses, Z-Tle-ol provides a protected amino alcohol building block that can be incorporated while Boc groups elsewhere in the molecule are selectively cleaved under acidic conditions, with the Cbz group remaining intact until hydrogenolysis at a later stage . The tert-leucinol backbone confers the steric bulk required for protease active-site interactions in the final target molecules .

Synthesis of High-Performance tert-Leucinol-Derived Chiral Stationary Phases (CSPs)

Z-Tle-ol serves as the direct precursor for tert-leucinol-derived CSPs with validated superior enantioseparation performance (α = 1.21, Rs = 1.21) for N-acyl-1-naphthylaminoalkanes . The Z-protection allows controlled immobilization to silica supports via carbamate or urea linkages after hydrogenolytic deprotection, enabling reproducible CSP manufacturing with documented resolution advantages over valinol-derived and phenylglycinol-derived phases for challenging chiral analytes .

Chiral Auxiliary and Oxazoline/Oxazolidinone Ligand Synthesis for Asymmetric Catalysis

Z-Tle-ol provides the protected tert-leucinol scaffold for constructing oxazoline and oxazolidinone auxiliaries with documented stereochemical superiority. tert-Leucinol-derived oxazolines achieve total facial stereoselectivity (>98% ee) in cyclopropanation reactions , and tert-leucinol-derived oxazolidinones are recognized as optimal chiral inducers outperforming all known oxazolidinones in stereochemical induction . The Z-protection enables controlled incorporation into heterocyclic frameworks with subsequent deprotection for further functionalization or catalyst immobilization.

Asymmetric Synthesis of Cyclopropane-Containing Pharmaceuticals and Agrochemicals

Z-Tle-ol-derived chiral auxiliaries enable cyclopropanation reactions with >99% ee as demonstrated in the synthesis of cis-(1S,3R)-deltamethrinic acid, a key intermediate for pyrethroid insecticides . The protected amino alcohol scaffold can be converted to chiral bicyclic lactams, oxazolines, and other heterocyclic templates that control facial selectivity in cyclopropanation, epoxidation, and conjugate addition reactions. The combination of the Z protecting group with the sterically demanding tert-butyl backbone makes Z-Tle-ol uniquely suited for multi-step asymmetric sequences where both orthogonal protection and maximal stereocontrol are required .

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